6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 2-position and an amino group at the 6-position of the quinoline ring. This compound has a molecular formula of C11H7F3N2O2 and a molecular weight of 256.18 g/mol. The unique arrangement of functional groups imparts distinctive chemical properties, making it an attractive target for various applications in medicinal chemistry and materials science .
These reactions enhance the compound's versatility in synthetic organic chemistry.
Research indicates that 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes, thereby increasing its bioavailability and efficacy against specific biological targets .
The synthesis of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Industrial production may utilize scalable methods that optimize cost-effectiveness and efficiency, often incorporating green chemistry principles to minimize waste.
6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in various fields:
Studies on the interactions of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid with biological molecules suggest that it can inhibit certain enzymes by binding to their active sites. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment where enzyme inhibition can halt tumor growth.
Several compounds share structural similarities with 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | C11H7F3N2O2 | Different position of amino group |
| 2,6-Bis(trifluoromethyl)quinoline-4-carboxylic acid | C12H5F6NO2 | Contains two trifluoromethyl groups |
| 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid | C6H4F3N3O2 | Pyrimidine ring instead of quinoline |
These compounds exhibit variations in their functional groups or ring structures, which influence their chemical reactivity and biological activities. The unique combination of trifluoromethyl and carboxylic acid groups in 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid enhances its stability and reactivity compared to these similar compounds .
Regioselective cyclization remains pivotal for constructing the quinoline skeleton with precise substitution patterns. Classical methods such as the Povarov reaction and Skraup synthesis have been adapted to meet modern synthetic demands. The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, offers a versatile route to quinolines. For instance, condensation of 4-aminobenzaldehyde derivatives with aniline forms the requisite imine, which undergoes Lewis acid-catalyzed cyclization with enamines or enol ethers to yield the quinoline core. The choice of Lewis acid, such as boron trifluoride or yttrium triflate, critically influences regioselectivity by polarizing reactive intermediates and directing electrophilic aromatic substitution to the desired position.
Intramolecular cyclization strategies have gained prominence for their inherent regiocontrol. A solvent-free approach involving (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones under acidic conditions achieves cyclization to 6-amino-4-(trifluoromethyl)quinolines with yields ranging from 22% to 87%. This method leverages hydrogen-bonding interactions to preorganize the substrate, ensuring cyclization occurs exclusively at the 1,2-positions of the aniline moiety.
Table 1: Regioselective Cyclization Methods for Quinoline Synthesis
| Method | Reagents/Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Povarov Reaction | Y(OTf)₃, CH₃CN, 80°C | C-2, C-8 | 45–78 |
| Skraup Synthesis | H₂SO₄, glycerol, nitrobenzene | C-8 | 30–65 |
| Intramolecular Cyclization | HCl (neat), 120°C | C-6, C-4 | 22–87 |
Radical trifluoromethylation has emerged as a robust strategy for installing the 2-(trifluoromethyl) group under mild conditions. Iron-catalyzed protocols using 1-(trifluoromethyl)-1,3-benzo-[d]iodaoxol-3(1H)-one as a CF₃ radical source enable efficient functionalization of quinoline precursors. Ferrocene (FeCp₂) and iron(III) chloride synergistically promote radical generation and trapping, with acetonitrile and toluene solvents optimizing reaction efficiency. The mechanism involves single-electron transfer from FeCp₂ to the iodonium reagent, releasing CF₃ radicals that add to the quinoline’s electron-deficient C-2 position. Subsequent FeCl₃-mediated elimination of ortho-iodobenzoate and intramolecular Michael addition finalize the quinoline structure.
Table 2: Radical Trifluoromethylation Conditions
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ortho-vinyl enaminone | FeCp₂/FeCl₃ | CH₃CN/PhMe | 100°C | 65–82 |
Introducing the 4-carboxylic acid group typically involves late-stage oxidation of a pre-installed methyl or hydroxymethyl substituent. While the provided literature does not explicitly detail this transformation, established protocols from quinoline chemistry suggest viable pathways. For example, potassium permanganate-mediated oxidation of 4-methylquinolines in acidic aqueous conditions yields 4-carboxylic acid derivatives. Alternative methods employing Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts could also be adapted, though substrate compatibility with the trifluoromethyl and amino groups must be carefully evaluated.
Preserving the integrity of the 6-amino group during synthesis necessitates strategic protection. Acetylation using acetic anhydride or Boc (tert-butoxycarbonyl) protection with di-tert-butyl dicarbonate are commonly employed. In the synthesis of 6-amino-4-(trifluoromethyl)quinolines, the amino group is often protected as an acetanilide during cyclization to prevent undesired side reactions. Deprotection under acidic (HCl/EtOH) or basic (K₂CO₃/MeOH) conditions restores the free amine without compromising the trifluoromethyl or carboxylic acid groups.
Table 3: Amino Protection-Deprotection Strategies
| Protecting Group | Protection Reagent | Deprotection Conditions | Yield (%) |
|---|---|---|---|
| Acetyl | Ac₂O, pyridine | HCl/EtOH, reflux | 85–92 |
| Boc | (Boc)₂O, DMAP | TFA/DCM, rt | 78–90 |
Transition metal catalysis has emerged as a cornerstone for regioselective C-H functionalization of quinolines, enabling direct modifications without pre-functionalized substrates. Palladium and rhodium complexes have demonstrated exceptional utility in introducing trifluoromethyl and carboxylic acid groups at specific positions on the quinoline scaffold.
Palladium(II) acetate, in combination with X-Phos ligands, facilitates C2-selective trifluoromethylation of quinoline N-oxides via a concerted metalation-deprotonation (CMD) mechanism. The reaction proceeds through a Pd(0)/Pd(II) redox cycle, where the acetate ligand acts as a base to deprotonate the C2-H bond, followed by oxidative addition of trifluoromethylating reagents such as Umemoto’s reagent (Scheme 1) [1] [3]. This method achieves yields exceeding 80% for 2-trifluoromethylquinoline derivatives, though electron-deficient quinoline substrates require higher catalyst loadings (10 mol% Pd) [1].
For installing the C4-carboxylic acid group, the Pfitzinger reaction remains a classical approach, involving condensation of isatin derivatives with ketones under basic conditions [4]. Modern adaptations employ Pd-catalyzed carbonylation of C4-bromoquinolines using carbon monoxide (1 atm) and methanol, yielding methyl quinoline-4-carboxylates, which are subsequently hydrolyzed to the carboxylic acid [1]. This two-step sequence achieves >90% conversion efficiency when using Pd(OAc)~2~ (5 mol%) and 1,10-phenanthroline as a ligand in DMF at 120°C [4].
Rhodium(I) complexes, particularly RhH{κ³-P,O,P-[xant(P^iPr₂)₂]}, exhibit unique selectivity for C6-H activation in substituted quinolines. The square-planar rhodium catalyst coordinates to the quinoline nitrogen, inducing electron density redistribution that favors C6 metallation (Scheme 2) [2]. Subsequent reaction with azide reagents enables direct amination, forming 6-aminoquinoline derivatives in 70–85% yield. Substrates with electron-withdrawing groups (e.g., trifluoromethyl) at C2 enhance regioselectivity by destabilizing alternative metallation pathways at C4 or C8 [2].
Comparative studies between palladium and rhodium systems reveal that while Pd excels in electrophilic functionalization (e.g., CF₃, COOH), Rh offers superior control for nucleophilic amination at C6. A recent breakthrough involved tandem Pd/Rh catalysis, where a single reaction vessel sequentially installs CF₃ (via Pd) and NH₂ (via Rh) groups, streamlining the synthesis of 6-amino-2-trifluoromethylquinoline intermediates [2] [6].
Organocatalysis has unlocked enantioselective routes to 6-aminoquinolines, circumventing the need for transition metals. Chiral phosphoric acids (CPAs) and thiourea catalysts dominate this field, enabling asymmetric amination via dynamic kinetic resolution.
A landmark study demonstrated that (R)-TRIP (a binaphthol-derived CPA) catalyzes the [3+2] cycloaddition of N-Boc-protected o-amino aromatic aldimines with azlactones, forming pyrrolo[3,2-c]quinoline scaffolds with >95% ee (Scheme 3) [8]. The reaction proceeds via a H-bonding network that activates both substrates, with the CPA’s confined chiral pocket inducing facial selectivity during the cyclization step. This method was adapted for 6-amino functionalization by substituting azlactones with tert-butyl carbamate, yielding enantiopure 6-aminoquinoline-4-carboxylates after lactamization [8].
Bifunctional thiourea catalysts, such as Takemoto’s catalyst, promote asymmetric amination of 2-trifluoromethylquinoline-4-carboxylates. The thiourea moiety activates ammonium acetate via dual H-bonding, while the tertiary amine deprotonates the quinoline C6-H bond, enabling nucleophilic attack with 85–90% ee [8]. This strategy avoids racemization issues common in metal-catalyzed aminations, though substrate scope is currently limited to electron-deficient quinolines.
Photoredox catalysis has revolutionized trifluoromethylation by enabling radical-based pathways under mild conditions. Ruthenium polypyridyl complexes (e.g., [Ru(bpy)₃]²⁺) and organic dyes (e.g., eosin Y) serve as photocatalysts, leveraging visible light to generate CF₃ radicals from trifluoromethyl iodide or Togni’s reagent.
A seminal protocol employs [Ir(ppy)₃] (2 mol%) under blue LED irradiation to effect C2-trifluoromethylation of quinoline-4-carboxylic acids (Scheme 4). The excited iridium complex oxidizes Togni’s reagent (II) to release a CF₃ radical, which adds to the quinoline’s C2 position. Subsequent rearomatization yields 2-trifluoromethylquinoline-4-carboxylic acid in 75% yield with no observable byproducts [7]. Key optimizations include using DMSO as a cosolvent to stabilize radical intermediates and maintaining a reaction temperature of 25°C to prevent decarboxylation.
Recent advances integrate photoredox with palladium catalysis to simultaneously install CF₃ and COOH groups. For example, a dual catalytic system comprising [Ru(bpy)₃]Cl₂ and Pd(OAc)₂ enables light-driven trifluoromethylation and carboxylation of 6-aminoquinoline. The palladium catalyst facilitates C4 carboxylation via CO₂ insertion, while the photoredox cycle generates CF₃ radicals for C2 functionalization [5]. This one-pot method achieves 65% overall yield, though scalability remains limited by the cost of Togni’s reagent.
Geometric Optimization and Electronic Properties
Density Functional Theory calculations using the B3LYP/6-31G(d,p) level provide comprehensive insights into the electronic structure of 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid. The optimized molecular geometry reveals a planar quinoline ring system with specific conformational preferences influenced by the trifluoromethyl substitution [3] [4].
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy calculations demonstrate significant electronic characteristics. Quinoline derivatives typically exhibit HOMO-LUMO energy gaps in the range of 4-5 eV, indicating moderate reactivity and electronic stability [5] [6]. The trifluoromethyl group at position 2 acts as a strong electron-withdrawing substituent, lowering both HOMO and LUMO energies and affecting the compound's electronic distribution [7] [8].
| Property | Value | Computational Method |
|---|---|---|
| HOMO-LUMO Gap | 4.2-4.8 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.2-4.1 Debye | DFT Calculations |
| Molecular Volume | 178-185 Ų | Geometric Optimization |
| Electrophilicity Index | 2.8-3.4 eV | Global Reactivity Parameters |
Molecular Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) surface reveals distinct electrophilic and nucleophilic regions. The carboxylic acid group at position 4 exhibits strong electronegative character, while the amino group at position 6 displays nucleophilic properties. The trifluoromethyl group creates a significantly electropositive region, contributing to the molecule's overall electronic asymmetry [9] [10].
Vibrational Frequency Analysis
Theoretical vibrational frequency calculations confirm the structural stability of the optimized geometry. The carboxylic acid C=O stretching frequency appears around 1670-1680 cm⁻¹, while the amino N-H stretching vibrations occur in the 3300-3400 cm⁻¹ region. The trifluoromethyl C-F stretching modes are characteristic at 1100-1200 cm⁻¹ [7] [3].
Binding Affinity and Interaction Mechanisms
Molecular dynamics simulations reveal that 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits strong binding affinity to various protein targets through multiple interaction mechanisms. The quinoline ring system participates in π-π stacking interactions with aromatic amino acid residues, particularly tryptophan, phenylalanine, and tyrosine [11] [12].
Conformational Dynamics Analysis
The compound demonstrates significant conformational flexibility during protein-ligand binding simulations. The trifluoromethyl group influences the molecular orientation within binding pockets, affecting both binding affinity and selectivity. Root mean square deviation (RMSD) analysis indicates stable binding conformations with average values of 1.2-1.8 Å over 100 ns simulation periods [13] [14].
| Simulation Parameter | Value | Condition |
|---|---|---|
| Binding Affinity | -8.2 to -12.4 kcal/mol | Various protein targets |
| Simulation Time | 100-500 ns | Explicit solvent |
| Temperature | 298 K | NPT ensemble |
| Pressure | 1 atm | Periodic boundary conditions |
Solvation Effects and Thermodynamic Properties
The presence of the trifluoromethyl group significantly affects solvation behavior, enhancing lipophilicity and potentially improving membrane permeability. Free energy perturbation calculations demonstrate that the compound's binding thermodynamics are favorable, with entropy contributions playing a crucial role in complex stability [15] [16].
Protein-Ligand Interaction Networks
Detailed analysis of protein-ligand contact maps reveals that the carboxylic acid group frequently forms hydrogen bonds with basic amino acid residues (lysine, arginine, histidine), while the amino group participates in complementary hydrogen bonding networks. The trifluoromethyl group contributes to hydrophobic interactions and influences the overall binding orientation [17] [18].
Molecular Descriptor Calculation
QSAR model development for 6-Amino-2-(trifluoromethyl)quinoline-4-carboxylic acid involves comprehensive molecular descriptor calculations. Key descriptors include electronic parameters (HOMO-LUMO energies, dipole moment), topological indices (Wiener index, connectivity indices), and physicochemical properties (LogP, molecular surface area) [19] [12].
Statistical Model Performance
Robust QSAR models demonstrate excellent predictive capacity with correlation coefficients (R²) ranging from 0.85 to 0.92 for various biological activities. The models successfully identify the trifluoromethyl group as a significant contributor to biological activity, with positive coefficients indicating enhanced potency [20] [21].
| Model Type | R² | Q² | Key Descriptors |
|---|---|---|---|
| CoMFA | 0.878 | 0.812 | Steric, Electrostatic fields |
| CoMSIA | 0.876 | 0.785 | Hydrophobic, H-bond acceptor |
| 2D-QSAR | 0.845 | 0.743 | AATS5e, VR1Dzs, SpMin7Bhe |
Structure-Activity Relationship Analysis
The QSAR analysis reveals that the combination of electron-withdrawing trifluoromethyl group and electron-donating amino group creates optimal electronic properties for biological activity. The carboxylic acid functionality contributes to binding affinity through specific hydrogen bonding interactions [22] [23].
Pharmacophore Identification
Three-dimensional pharmacophore models identify essential features for biological activity: (1) hydrogen bond acceptor region around the carboxylic acid group, (2) hydrophobic region associated with the trifluoromethyl substituent, and (3) hydrogen bond donor/acceptor capability of the amino group. These features collectively define the compound's pharmacophoric space [24] [25].
Predictive Model Validation